molecular formula C26H21FN4O3S B11659519 2-(3-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-(3-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B11659519
M. Wt: 488.5 g/mol
InChI Key: QWZKXKDFJJXLHY-UDWIEESQSA-N
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Description

2-(3-{[1-(4-FLUOROPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 2-(3-{[1-(4-FLUOROPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrrole and benzothiophene intermediates, followed by their coupling under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of multiple functional groups allows for selective oxidation reactions, which can be used to modify the compound’s properties.

    Reduction: Reduction reactions can be employed to alter the oxidation state of specific functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3-{[1-(4-FLUOROPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Industry: The compound’s properties make it suitable for use in various industrial applications, including the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 2-(3-{[1-(4-FLUOROPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE exerts its effects depends on its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar compounds include other pyrrole and benzothiophene derivatives, which share structural features and functional groups. 2-(3-{[1-(4-FLUOROPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE is unique due to the specific arrangement of its functional groups and the presence of the fluorophenyl and cyanide moieties. This uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C26H21FN4O3S

Molecular Weight

488.5 g/mol

IUPAC Name

2-[3-[(E)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C26H21FN4O3S/c1-14-11-16(15(2)30(14)25-21(13-28)19-5-3-4-6-22(19)35-25)12-20-23(32)29-26(34)31(24(20)33)18-9-7-17(27)8-10-18/h7-12H,3-6H2,1-2H3,(H,29,32,34)/b20-12+

InChI Key

QWZKXKDFJJXLHY-UDWIEESQSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=C(C3=C(S2)CCCC3)C#N)C)/C=C/4\C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)F

Canonical SMILES

CC1=CC(=C(N1C2=C(C3=C(S2)CCCC3)C#N)C)C=C4C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)F

Origin of Product

United States

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